molecular formula C21H28N2O2 B11550475 (2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine

(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine

Cat. No.: B11550475
M. Wt: 340.5 g/mol
InChI Key: ZFDLMXAVXOTRRE-OQKWZONESA-N
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Description

(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine is an organic compound with a complex structure that includes a benzylidene group, a hexyloxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine typically involves the condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with 1-methyl-1-phenylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-(hexyloxy)-4-oxo-2-butenoic acid
  • (2E)-4-oxo-4-(2-thienyl)-2-butenoic acid
  • (2E)-4-oxo-4-(pentyloxy)-2-butenoic acid

Uniqueness

(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-1-methyl-1-phenylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can interact with molecular targets in ways that similar compounds may not.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[(E)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-N-methylaniline

InChI

InChI=1S/C21H28N2O2/c1-4-5-6-10-15-25-20-14-13-18(16-21(20)24-3)17-22-23(2)19-11-8-7-9-12-19/h7-9,11-14,16-17H,4-6,10,15H2,1-3H3/b22-17+

InChI Key

ZFDLMXAVXOTRRE-OQKWZONESA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=N/N(C)C2=CC=CC=C2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=NN(C)C2=CC=CC=C2)OC

Origin of Product

United States

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